

GSK1059865 solubility issues and solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1059865

Cat. No.: B15620036

[Get Quote](#)

GSK1059865 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of **GSK1059865**. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of **GSK1059865**?

A1: For initial stock solutions, dimethylsulfoxide (DMSO) is the recommended solvent. **GSK1059865** is soluble in DMSO at concentrations up to 200 mg/mL (approximately 458.38 mM).^{[1][2]} It is critical to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can significantly impact solubility.^[1] Gentle warming and ultrasonication may be required to fully dissolve the compound.^{[1][2]}

Q2: My **GSK1059865** is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?

A2: This is a common issue due to the low aqueous solubility of **GSK1059865**. To mitigate precipitation, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution with the aqueous buffer of choice.^[3] For cell-based assays, ensure the final concentration of DMSO in the culture media is kept low (typically <0.5%) to avoid solvent-

induced cytotoxicity. Perform serial dilutions and add the compound to the media with vigorous vortexing or stirring.

Q3: Can I prepare **GSK1059865** for in vivo administration without using DMSO?

A3: Yes, several DMSO-free formulations have been successfully used for in vivo studies. These typically involve using co-solvents and excipients to improve solubility and stability in aqueous vehicles. Common formulations include saline with 0.5% (v/v) TWEEN 80 or suspensions using cyclodextrins like 30% SBE- β -CD.[1][2][4]

Q4: How should I store **GSK1059865** solutions to maintain stability?

A4: **GSK1059865** powder is stable for up to 3 years when stored at -20°C.[2] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to ensure stability.[2] Avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.[3]

Solubility Data Summary

The following table summarizes the reported solubility of **GSK1059865** in various solvents and formulation vehicles.

Solvent / Vehicle	Application	Max Concentration	Notes	Citations
DMSO	In Vitro Stock Solution	~200 mg/mL (~458.4 mM)	Requires ultrasonication. Use fresh, anhydrous DMSO.	[1][2]
30% SBE- β -CD in Saline	In Vivo Formulation	3.33 mg/mL (7.63 mM)	Results in a clear solution. Requires ultrasonication.	[1][2]
30% PEG300, 70% (10% HP- β -CD in Saline)	In Vivo Formulation	5 mg/mL (11.46 mM)	Results in a suspended solution. Requires ultrasonication.	[1][2]
Saline with 0.5% (v/v) TWEEN 80	In Vivo Formulation	Not specified	Used as a vehicle for intraperitoneal (i.p.) injections in mice.	[1][4]
0.5% HPMC (w/v) in distilled water	In Vivo Formulation	Not specified	Used for administration by gavage in rats.	[1]
5% N-methyl-2-pyrrolidone, 20% Solutol, 75% 2-hydroxypropyl- β -cyclodextrin (20%)	In Vivo Formulation	Not specified	Used for oral or subcutaneous administration.	[5]

Troubleshooting Guide

If you are experiencing solubility issues with **GSK1059865**, follow this workflow to diagnose and solve the problem.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **GSK1059865** solubility issues.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution (In Vitro)

- Preparation: Allow the vial of **GSK1059865** powder to equilibrate to room temperature before opening to prevent condensation.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg vial, add 50 μ L of DMSO to make a 200 mg/mL stock).
- Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.^{[1][2]} Gentle warming to 37°C can also be applied.
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.^[2]

Protocol 2: Preparation of Formulation for Intraperitoneal Injection (In Vivo)

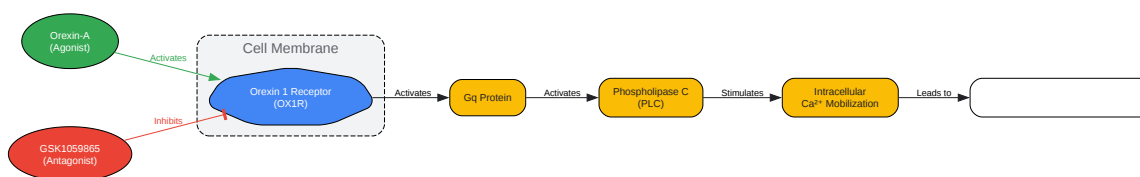
This protocol is adapted from methods used in mouse studies.^{[1][4]}

- Vehicle Preparation: Prepare the vehicle by adding TWEEN 80 to sterile saline to a final concentration of 0.5% (v/v). For example, add 50 μ L of TWEEN 80 to 9.95 mL of saline. Vortex thoroughly until the TWEEN 80 is fully dispersed.
- Compound Addition: Weigh the required amount of **GSK1059865** powder.
- Suspension: Add a small amount of the saline/TWEEN 80 vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a homogenous suspension.

- Administration: Administer the suspension to the animals immediately after preparation. Ensure the suspension is mixed well before drawing each dose.

Signaling Pathway

GSK1059865 is a potent and selective antagonist of the Orexin 1 Receptor (OX1R).[6] The orexin system is involved in regulating a wide range of behaviors, including motivation and reward-seeking.[4][6] Orexin-A is a neuropeptide that binds to and activates OX1R, a G-protein coupled receptor (GPCR). This activation leads to downstream signaling cascades, primarily through Gq proteins, resulting in calcium mobilization.[7] **GSK1059865** blocks this interaction, thereby inhibiting the receptor's function.



[Click to download full resolution via product page](#)

Caption: Simplified Orexin 1 Receptor (OX1R) signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK1059865 | OX1R antagonist.| CAS 1191044-58-2 | Buy GSK1059865 from Supplier InvivoChem [invivochem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1059865 solubility issues and solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620036#gsk1059865-solubility-issues-and-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com